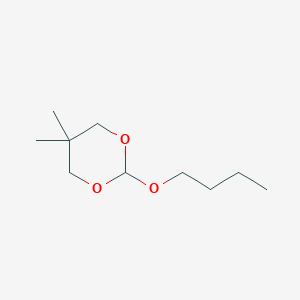

2-Butoxy-5,5-dimethyl-1,3-dioxane

Description

Properties

CAS No. |

80270-51-5 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-butoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O3/c1-4-5-6-11-9-12-7-10(2,3)8-13-9/h9H,4-8H2,1-3H3 |

InChI Key |

SYZHQCHFXFSPTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1OCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2,2-dimethyl-1,3-propanediol reacts with butoxyacetaldehyde in dichloromethane (DCM) under catalysis by pyridine and methoxyacetyl chloride. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon, followed by cyclization to form the dioxane ring. Key optimizations include:

- Temperature control : Staged cooling (0°C for initiation, room temperature for completion) minimizes side reactions such as oligomerization.

- Solvent selection : DCM facilitates high solubility of intermediates, while pyridine acts as both base and acylation catalyst.

- Purification : Column chromatography with petrol:ethyl acetate (5:1) achieves >90% purity, though scalability is limited by chromatographic throughput.

Yield data from analogous syntheses (e.g., 5-(2′-methoxyacetyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione) demonstrate 94% efficiency under optimized conditions.

Nucleophilic Alkylation of Dioxane Precursors

Introducing the butoxy group post-cyclization offers an alternative route, particularly when direct cyclocondensation proves challenging. This method leverages alkylation reactions on preformed dioxane frameworks.

tert-Butyl Bromoacetate-Mediated Alkylation

A patent-pending methodology for related compounds employs tert-butyl bromoacetate and potassium tert-butoxide in tetrahydrofuran (THF) to install alkoxy groups. Adapted for this compound, the process involves:

- Deprotonation : Potassium tert-butoxide abstracts acidic protons adjacent to the dioxane oxygen, generating a nucleophilic alkoxide.

- Alkylation : tert-Butyl bromoacetate reacts with the alkoxide at -10°C to 0°C, minimizing elimination side reactions.

- Workup : Sequential washing with saturated sodium bicarbonate and citric acid ensures removal of acidic and basic impurities, followed by extraction with methyl tert-butyl ether (MTBE).

This method achieves 68% yield in analogous systems, with scalability enhanced by avoiding chromatography.

Asymmetric Catalytic Hydrogenation for Stereoselective Synthesis

For enantiomerically pure this compound, asymmetric hydrogenation of prochiral precursors offers a viable pathway. A patented approach for structurally related compounds utilizes ruthenium-based catalysts under high-pressure hydrogen.

Catalyst Selection and Reaction Parameters

The synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid employs chloro{(S)-5,5′-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bis-1,3-benzodioxin}ruthenium chloride, achieving 99% enantiomeric excess (ee) at 60°C and 60 psi hydrogen pressure. Key considerations include:

- Solvent polarity : Methanol enhances catalyst solubility and hydrogen diffusion.

- Temperature : Elevated temperatures (55–65°C) accelerate reaction kinetics without compromising stereoselectivity.

- Post-hydrogenation processing : Filtration through diatomaceous earth and pH-driven extraction isolate the product in 66% yield.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted dioxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butoxy-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Butoxy-5,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Butoxy-5,5-dimethyl-1,3-dioxane with its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Boiling/Melting Point | Odor Threshold (ng/L) |

|---|---|---|---|---|---|---|

| 2-Ethyl-5,5-dimethyl-1,3-dioxane | C₈H₁₆O₂ | 144.21 | 768-58-1 | Ethyl (-C₂H₅) | Not reported | ~10 (sickening odor) |

| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | C₉H₁₈O₂ | 158.24 | 7651-50-5 | Isopropyl (-C₃H₇) | Not reported | Not studied |

| 2-Phenyl-5,5-dimethyl-1,3-dioxane | C₁₂H₁₆O₂ | 192.25 | 776-88-5 | Phenyl (-C₆H₅) | Not reported | Not studied |

| 5,5-Dimethyl-1,3-dioxane-2-butanal | C₁₀H₁₈O₃ | 186.25 | 127600-13-9 | Butanal (-CH₂CH₂CH₂CHO) | Not reported | Not studied |

| This compound | C₁₀H₂₀O₃ | 188.26 (estimated) | Not available | Butoxy (-O-C₄H₉) | Not reported | Not studied |

Key Observations :

- Odor Impact : 2-Ethyl-5,5-dimethyl-1,3-dioxane has an odor threshold of ~10 ng/L, causing consumer complaints in drinking water . The butoxy analogue may exhibit similar low odor thresholds due to structural similarities.

- Stability : Steric effects from 5,5-dimethyl groups stabilize the dioxane ring, as shown in thermolysis studies of related compounds (e.g., decomposition into carbene intermediates at high temperatures) .

Q & A

Q. What are the recommended methods for synthesizing 2-Butoxy-5,5-dimethyl-1,3-dioxane in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, 2-ethyl derivatives (structurally similar) are synthesized via reactions between 2,2-dimethyl-1,3-propanediol and propanal in the presence of acidic catalysts like toluene-p-sulfonic acid, with azeotropic removal of water to drive the reaction . Safety protocols, including the use of protective equipment (gloves, goggles, P95 respirators) and proper ventilation, are critical due to potential skin and respiratory hazards .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic techniques?

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : ~154°C (analog data from 2-ethyl derivatives) .

- Water Solubility : Low hydrophilicity (log P values >1.5 inferred from alkyl-dioxane analogs), necessitating organic solvents (e.g., acetone, DCM) for reactions .

- Stability : Chemically stable under recommended storage (dry, inert atmosphere), but thermal decomposition may release formaldehyde in acidic conditions .

Advanced Research Questions

Q. What analytical strategies are effective for identifying and quantifying by-products formed during the synthesis of this compound?

- Methodological Answer :

- GC-MS : Resolve cyclic by-products (e.g., 5,5-dimethyl-1,3-dioxane-2-ethanol) using non-polar columns (e.g., DB-5MS) and electron ionization .

- SPE Extraction : Solid-phase extraction (C18 cartridges) isolates trace by-products from aqueous waste streams, followed by LC-MS/MS for quantification .

- Mechanistic Studies : Isotopic labeling (e.g., -formaldehyde) tracks nucleophilic addition pathways in by-product formation .

Q. How do computational models enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Model carbene intermediates (e.g., 5,5-dimethyl-1,3-dioxan-2-ylidene) to predict β-scission pathways and radical stabilization energies .

- EPR Spectroscopy : Detect transient radicals (e.g., dialkoxyalkyl radicals) during thermolysis, correlating hyperfine coupling constants with spin densities .

Q. What methodologies are employed to assess the environmental persistence and toxicity of this compound in aquatic systems?

- Methodological Answer :

- Odor Threshold Analysis : Sensitive GC-olfactometry identifies low odor thresholds (~10 ng/L for alkyl-dioxanes), critical for drinking water monitoring .

- Biodegradation Studies : Use aerobic/anaerobic bioreactors (e.g., A1/O1/A2/O2 systems) to evaluate microbial degradation rates in wastewater .

- Toxicity Assays : Acute toxicity (LD) and chronic exposure MRLs (minimal risk levels) are extrapolated from rodent models, with SNARL values (e.g., 2.5 mg/L for 24-h exposure) guiding regulatory limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.